Cas no 84358-13-4 (Boc-Inp-OH)

Boc-Inp-OH is an N-tert-butyloxycarbonyl (Boc) protected alpha-amino acid precursor that offers stability and versatility in peptide synthesis. Its robust Boc protection enables efficient solid-phase synthesis, minimizing premature deprotection and promoting reproducible results. This compound is suitable for various peptide coupling strategies and can be easily cleaved to yield the corresponding free amino acid.
Boc-Inp-OH structure
Boc-Inp-OH structure
Product Name:Boc-Inp-OH
CAS No:84358-13-4
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00076999
CID:60686
PubChem ID:392871
Update Time:2025-10-16

Boc-Inp-OH Chemical and Physical Properties

Names and Identifiers

    • N-Boc-Isonipecotic acid
    • 1-Boc-piperidine-4-carboxylicacid
    • N-Boc-DL-isonipecotic acid
    • 1-(tert-Butoxycarbonyl)isonipecotic acid
    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
    • Boc-DL-Inp-OH
    • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester
    • 1-(Tert-butoxycarbonyl)-carboxylic acid
    • N-BOC-4-Piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
    • 1-Boc-isonipecotic acid
    • 1-Benzyl-4-piperidine carboxylic acid
    • Boc-Inp-OH
    • Boc-isonipecotic acid
    • Boc-L-Inp-OH
    • Boc-piperidine-4-carboxylic acid
    • N-BOC-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic Acid
    • 1-Boc-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidine carboxylic acid
    • 1-[(Tert-Butoxy)Carbonyl]Piperidine-4-Carboxylic Acid
    • 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethyl) 1,4-piperidinedicarboxylate
    • 1-(t-Butoxycarbonyl)-4-(carboxy)piperidine
    • 1-[(tert-Butyl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-[[(1,1-Dimethylethyl)oxy]carbonyl]-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylisonipecotic acid
    • 4-Carboxy-1-(tert-butoxycarbonyl)piperidine
    • 4-Carboxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)isonipecotic acid
    • N-(tert-Butoxycarbonyl)isonipecotinic acid
    • N-(tert-Butyloxycarbonyl)isonipecotic acid
    • N-(tert-Butyloxycarbonyl)piperidine-4-carboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidylcarboxylic acid
    • NSC 693924
    • Piperidine-1,4-dicarboxylic acid mono tert-butyl ester
    • Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • tert-butyl 4-carboxy-1-piperidinecarboxylate
    • 4-carboxy-piperidine-1-carboxylic acid t-butyl ester
    • 174286-31-8
    • BOC-PIC(4)-OH
    • 1-t-butoxycarbonylisonipecotic acid
    • 1-t-butoxycarbonyl-iso-nipecotic acid
    • N-(t-Butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid
    • EN300-13798
    • 1,4-Piperidinedicarboxylic-4-14C acid, 1-(1,1-dimethylethyl) ester (9CI)
    • N-Boc piperidine-4-carboxylic acid
    • 1-(1,1-dimethyethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine4-carboxylic acid
    • N-tert-Butyloxycarbonylpiperidin-4-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-((TERT-BUTYL)OXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid
    • SMR000026550
    • 1-(tert-butoxy)carbonylpiperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic acid; 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid; BOC-Isonipecotic acid
    • STK894922
    • 1-Boc isonipecotic acid
    • AKOS000200169
    • 1-(((1,1-DIMETHYLETHYL)OXY)CARBONYL)-4-PIPERIDINECARBOXYLIC ACID
    • 1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid
    • 1-(t-butoxycarbonyl)-piperidine-4-carboxylic acid
    • ALBB-014904
    • 174316-71-3
    • Maybridge1_004399
    • PD163260
    • 1-(tertbutoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid
    • piperidine-4-carboxylic acid, n-boc protected
    • Z94599681
    • N-t-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-tert.Butyloxycarbonylpiperidine-4-carboxylic acid
    • 1-tert-butoxy carbonyl piperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl isonipecotic acid
    • N-tertbutoxycarbonyl-4-piperidine carboxylic acid
    • 1 -tert-Butoxycarbonyl-piperidine4-carboxylic acid
    • Boc-Inp-OH, >=99.0% (HPLC)
    • piperidine- 1,4-dicarboxylic acid mono-tert-butyl ester
    • piperidine-1,4-dicarboxylic acid 1 -tert-butyl ester
    • F2158-1181
    • BP-11615
    • Oprea1_355601
    • 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • N-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl-4-piperidyl-carboxylic acid
    • 1-(1,1-dimethylethoxycarbonyl)-4-piperidinecarboxylic acid
    • N-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • MLS000092026
    • BBL001410
    • 1-(tertbutoxycarbonyl)-piperidine-4-carboxylic acid
    • 1-(tert.butyloxycarbonyl)-piperidine-4-carboxylic acid
    • DB-001452
    • HMS553P23
    • 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid
    • 1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • A811632
    • piperidine-1,4-dicarboxylic acid 1-tert butyl ester
    • 1-(1,1-dimethlethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXYLID ACID
    • NSC-693924
    • AB02932
    • HY-40013
    • n-tert-butoxycarbonyl-4-piperidine carboxylic acid
    • NSC693924
    • n-(tert-butoxycarbonyl)-isonipecotic acid
    • BCP27154
    • AC-1689
    • 1-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • SCHEMBL43357
    • N-Boc isonipecotic acid
    • 1-t-Butoxycarbonylpiperidine-4-carboxylic Acid
    • CCG-238482
    • CS-B0844
    • N-t-butoxycarbonyl isonipecotic acid
    • SY002328
    • AS-5311
    • 1-t-butoxycarbonyl-4-carboxypiperidine
    • 1-BOC-piperidine4-carboxylic acid
    • 1-N-tert-BUTOXYCARBONYLISONIPECOTIC ACID
    • N-Boc-pperdne-4-carboxylc acd
    • DTXSID70233343
    • N-tert- butoxycarbonylisonipecotic acid
    • ChemDiv2_002867
    • N-tert-butoxycarbonylisonipecotic acid
    • B3241
    • DB-005600
    • 1-tert-butoxycarbonyl isonipecotic acid
    • MFCD00076999
    • Q-102991
    • 84358-13-4
    • 1-tert-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidine carboxylic acid
    • 1-tert.-butyloxycarbonyl-piperidine-4-carboxylic acid
    • UNII-AAZ2CAT47B
    • 1-tert-Butoxycarbonyl-4-carboxypiperidine
    • N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • N-t-Butoxycarbonyl-4-carboxy-piperidine
    • AAZ2CAT47B
    • 1-t-butyloxycarbonyl-4-carboxypiperidine
    • HMS2312G23
    • NCI60_033613
    • Piperidine-1,4-dicarboxylicacidmono-tert-butylester
    • J-523519
    • Piperidine-1,4-dicarboxylic acid mono-t-butyl ester
    • 4-carboxy-piperidine-1-carboxylic acid-t-butyl ester
    • CHEMBL1730672
    • HMS1377C07
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid
    • 1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinecarboxylic aci d
    • 1-(1,1-Dimethylethyloxycarbonyl)-4-piperidine carboxylic acid
    • MDL: MFCD00076999
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(C(O)=O)CC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 229.13100
  • Monoisotopic Mass: 229.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.164
  • Melting Point: 151.0 to 155.0 deg-C
  • Boiling Point: 353.2℃ at 760 mmHg
  • Flash Point: 167.4℃
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 66.84000
  • LogP: 1.65600
  • Solubility: Not determined

Boc-Inp-OH Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

Boc-Inp-OH Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Boc-Inp-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3241-1g
Boc-Inp-OH
84358-13-4 96.0%(GC&T)
1g
¥90.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3241-25g
Boc-Inp-OH
84358-13-4 96.0%(GC&T)
25g
¥990.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3241-5g
Boc-Inp-OH
84358-13-4 96.0%(GC&T)
5g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T109A-25g
Boc-Inp-OH
84358-13-4 98%
25g
¥56.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T109A-100g
Boc-Inp-OH
84358-13-4 98%
100g
¥152.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T109A-5g
Boc-Inp-OH
84358-13-4 98%
5g
¥32.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B119065-100g
Boc-Inp-OH
84358-13-4 99%
100g
¥159.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B119065-1g
Boc-Inp-OH
84358-13-4 99%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B119065-25g
Boc-Inp-OH
84358-13-4 99%
25g
¥80.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B119065-5g
Boc-Inp-OH
84358-13-4 99%
5g
¥46.90 2023-09-04

Boc-Inp-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  25 h, 70 °C
Reference
An efficient and economical procedure for the attachment of Boc-protected amino acids to chloromethyl resin
Han, Xiang; et al, Youji Huaxue, 2007, 27(4), 536-540

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  4 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
Sindac, Janice A.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9222-9241

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 80 °C
1.2 Reagents: Methylamine ,  Ammonia Solvents: Water ;  30 min, rt
1.3 Solvents: Water ;  pH 7.5, rt
Reference
Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry
Skopic, Mateja Klika; et al, Organic Letters, 2022, 24(6), 1383-1387

Production Method 5

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

Production Method 6

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K
Palmer, James T.; et al, Journal of Medicinal Chemistry, 2005, 48(24), 7520-7534

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  20 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  rt
Reference
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
Reference
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; et al, Green Chemistry, 2022, 24(15), 5835-5841

Production Method 11

Reaction Conditions
Reference
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Trimethylamine Solvents: 1,4-Dioxane ,  Water ;  7 h, 25 °C
Reference
Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
Furlotti, Guido ; et al, ChemMedChem, 2018, 13(15), 1597-1607

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
Intermolecular cyclotrimerization of haloketoalkynes and internal alkynes: facile access to arenes and phthalides
Silvestri, A. P.; et al, Chemical Communications (Cambridge, 2020, 56(87), 13417-13420

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Reference
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Production Method 16

Reaction Conditions
1.1 Catalysts: Triethylamine
Reference
Esters of nipecotic and isonipecotic acids as potential anticonvulsants
Crider, A. Michael; et al, Journal of Pharmaceutical Sciences, 1982, 71(11), 1214-19

Boc-Inp-OH Raw materials

Boc-Inp-OH Preparation Products

Boc-Inp-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84358-13-4)N-BOC-piperidine-4-carboxylic acid
Order Number:sfd7513
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84358-13-4)1-Boc-4-哌啶甲酸
Order Number:LE26660813
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
Price ($):discuss personally
Email:18501500038@163.com

Boc-Inp-OH Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84358-13-4)N-BOC-piperidine-4-carboxylic acid
sfd7513
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84358-13-4)1-Boc-4-哌啶甲酸
LE26660813
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email